molecular formula C16H18N2O2 B5515556 N-(4-isopropylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

N-(4-isopropylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B5515556
M. Wt: 270.33 g/mol
InChI Key: DOQPKQICDXKAIL-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, sustained via N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating its potential in crystal engineering and designing pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Selective Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydro-pyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This class of compounds demonstrates improved enzyme potency and kinase selectivity, essential for developing therapies targeting cancerous cells (Schroeder et al., 2009).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) acts as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, indicating its therapeutic potential in cancer treatment by inhibiting HDACs 1-3 and 11 at submicromolar concentrations (Zhou et al., 2008).

Non-Linear Optical (NLO) Properties

The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analogs, followed by computational and experimental studies, revealed their potential NLO properties. These findings suggest applications in the development of materials for optoelectronic devices (Jayarajan et al., 2019).

Properties

IUPAC Name

6-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)13-5-3-12(4-6-13)9-18-16(20)14-7-8-15(19)17-10-14/h3-8,10-11H,9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPKQICDXKAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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